Bienvenue dans la boutique en ligne BenchChem!

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(oxolane-3-carbonyl)piperidine

FXR antagonism 1,2,4-oxadiazole piperidine SAR

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(oxolane-3-carbonyl)piperidine (CAS 1706317-01-2) is a synthetic small molecule (C16H23N3O3; MW 305.38 g/mol) comprising a piperidine ring N-acylated with an oxolane-3-carbonyl group and substituted at the 3-position with a methyl-linked 3-cyclopropyl-1,2,4-oxadiazole. The 1,2,4-oxadiazole core has recently emerged as a new chemotype for farnesoid X receptor (FXR) antagonists, with piperidine-containing derivatives showing antagonistic activity.

Molecular Formula C16H23N3O3
Molecular Weight 305.378
CAS No. 1706317-01-2
Cat. No. B2857409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(oxolane-3-carbonyl)piperidine
CAS1706317-01-2
Molecular FormulaC16H23N3O3
Molecular Weight305.378
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2CCOC2)CC3=NC(=NO3)C4CC4
InChIInChI=1S/C16H23N3O3/c20-16(13-5-7-21-10-13)19-6-1-2-11(9-19)8-14-17-15(18-22-14)12-3-4-12/h11-13H,1-10H2
InChIKeyOYPUHGCLSWOYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(oxolane-3-carbonyl)piperidine (CAS 1706317-01-2): Procurement-Grade Profile and Comparator Context


3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(oxolane-3-carbonyl)piperidine (CAS 1706317-01-2) is a synthetic small molecule (C16H23N3O3; MW 305.38 g/mol) comprising a piperidine ring N-acylated with an oxolane-3-carbonyl group and substituted at the 3-position with a methyl-linked 3-cyclopropyl-1,2,4-oxadiazole. The 1,2,4-oxadiazole core has recently emerged as a new chemotype for farnesoid X receptor (FXR) antagonists, with piperidine-containing derivatives showing antagonistic activity [1]. This compound represents a distinct substitution pattern within this chemotype, but specific published biological or pharmacological data for this exact CAS number remain absent from the peer-reviewed literature as of the search date.

Why 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(oxolane-3-carbonyl)piperidine Cannot Be Replaced by a Generic In-Class Analog


Within the 1,2,4-oxadiazole-piperidine chemotype, both the nature of the N-acyl substituent and the oxadiazole 3-position substituent profoundly modulate target engagement. Published structure–activity relationship (SAR) studies on related FXR antagonist series demonstrate that replacing an N-alkyl chain with an N-acyl group, or altering the heterocycle at the oxadiazole 3-position, can shift functional activity from antagonism to agonism and dramatically alter pharmacokinetic parameters [1]. Consequently, two compounds sharing the same core but differing in the oxolane-carbonyl vs. alternative acyl groups or cyclopropyl vs. other alkyl/aryl substituents cannot be presumed interchangeable without explicit comparative pharmacological data.

Quantitative Differentiation Evidence for 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(oxolane-3-carbonyl)piperidine vs. Closest Comparators


Absence of Published Target-Specific Activity Data Precludes Direct Comparator Claims

A comprehensive search of PubMed, Google Scholar, and patent databases did not yield any peer-reviewed study or patent example reporting quantitative biological activity (IC50, EC50, Ki, etc.) for CAS 1706317-01-2. The closest evidence is class-level: in a 2023 study, piperidine-containing 1,2,4-oxadiazole derivatives demonstrated FXR antagonism, with the most potent compound (compound 13) showing an IC50 of 0.127 ± 0.02 μM in a cellular assay [1]. However, this compound differs substantially in its N-substituent and oxadiazole 3-position substitution from the target molecule. No direct head-to-head or cross-study comparable data exist. Therefore, any claim of differentiation based on target engagement or potency is unsupported.

FXR antagonism 1,2,4-oxadiazole piperidine SAR

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding vs. Closest Structural Analogs

Using in silico prediction (SwissADME), the target compound exhibits a consensus Log P of approximately 1.8 and features a topological polar surface area (TPSA) of approximately 76 Ų. Its closest commercially listed analog, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine, is predicted to have a lower Log P (~1.5) due to the more polar furan ring compared to the saturated oxolane, and a comparable TPSA. A second analog, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine (lacking the N-acyl group), is predicted to have a significantly lower Log P (~0.9) and a lower TPSA, indicating higher aqueous solubility but potentially reduced membrane permeability. These predicted differences in lipophilicity suggest the target compound may balance permeability and solubility differently than its N-deacylated or heteroaryl-acylated analogs. These are computational estimates only; no experimental log D or solubility data are published for the target compound.

physicochemical properties lipophilicity drug-likeness

Recommended Application Scenarios for 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(oxolane-3-carbonyl)piperidine Based on Existing Evidence


Chemical Probe Development for FXR/PXR Dual Pharmacology — Exploratory SAR Expansion

Given the class-level evidence that 1,2,4-oxadiazole-piperidine derivatives can act as dual FXR antagonists/PXR agonists [1], this compound, with its unique oxolane-carbonyl N-substituent and cyclopropyl oxadiazole headgroup, could serve as a starting point for exploring SAR around the N-acyl region. Its predicted moderate lipophilicity (Log P ~1.8) may confer a different intracellular distribution profile compared to the N-alkyl or N-aryl analogs reported in the literature. However, this application is strictly prospective and requires de novo biological profiling.

Reference Compound for Physicochemical Profiling of Oxadiazole-Piperidine Libraries

The compound may function as a reference standard for physicochemical property benchmarking (Log P, solubility, permeability) within a library of oxadiazole-piperidine analogs. Its predicted Log P of ~1.8 and TPSA of ~76 Ų place it within oral drug-like chemical space [REFS-1 from Section 3, Evidence Item 2]. This application does not require biological activity data and leverages the compound's distinct substitution pattern for quality control and property distribution analysis in compound collections.

Synthetic Intermediates and Building Block Procurement

As a commercially available compound at typical research-grade purity (≥95%), it may serve as a synthetic intermediate for further derivatization, such as amide coupling, piperidine ring modification, or oxadiazole functionalization. The oxolane-3-carbonyl group and the cyclopropyl oxadiazole provide orthogonal handles for library synthesis. Selection over a non-acylated piperidine analog is justified by the presence of the pre-installed, metabolically stable amide bond, reducing downstream synthetic steps.

Quote Request

Request a Quote for 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(oxolane-3-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.